molecular formula C22H25N3O3S2 B14983454 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide

Cat. No.: B14983454
M. Wt: 443.6 g/mol
InChI Key: HEHOAKALUBXIGO-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzothiazole with piperidine under specific conditions to form the benzothiazole-piperidine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. Finally, the butanamide moiety is attached through an amide coupling reaction using reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an antipsychotic, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of butanamide.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring instead of piperidine.

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]butanamide

InChI

InChI=1S/C22H25N3O3S2/c1-2-5-21(26)23-17-8-10-18(11-9-17)30(27,28)25-14-12-16(13-15-25)22-24-19-6-3-4-7-20(19)29-22/h3-4,6-11,16H,2,5,12-15H2,1H3,(H,23,26)

InChI Key

HEHOAKALUBXIGO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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